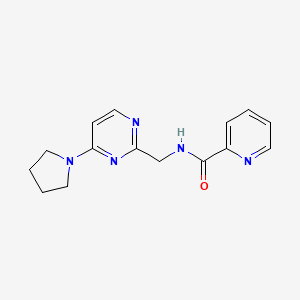

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, has been reported. A method was developed for their synthesis by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Scientific Research Applications

Kinase Inhibition

The pyrrolidine ring has been widely used by medicinal chemists to design compounds for treating human diseases. Its unique features include efficient exploration of pharmacophore space due to sp³-hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Specifically, this compound may exhibit kinase inhibition activity, affecting cellular signaling pathways . Further studies could explore its potential as a kinase inhibitor.

Antitumor Activity

The title compound has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . Investigating its mechanism of action and potential as an anticancer agent would be valuable.

Selective Androgen Receptor Modulators (SARMs)

Modifications to the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives have been explored to optimize their activity as SARMs. These compounds could have implications in treating conditions related to androgen receptor modulation .

Carbonic Anhydrase Inhibition

Considering the structural similarity to imatinib, which inhibits tyrosine kinases, this compound might also exhibit carbonic anhydrase inhibition activity . Further studies could explore its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation.

Synthetic Chemistry and Biological Activities

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines has been investigated, providing a method for accessing this class of compounds. Understanding their biological activities and potential targets could guide further research .

Enantioselective Proteins and Drug Binding

Due to the stereoisomerism of the pyrrolidine ring, different spatial orientations of substituents can lead to varying biological profiles of drug candidates. Investigating how this compound interacts with enantioselective proteins could provide insights into its binding mode and potential therapeutic applications .

properties

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(12-5-1-2-7-16-12)18-11-13-17-8-6-14(19-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURQLMUCFTUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)